1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine
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Description
The compound “1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine” is an organic compound that contains a furan ring, a thiazole ring, and an amine group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar type of compound, but it contains a nitrogen atom and a sulfur atom . The amine group consists of a nitrogen atom with a lone pair of electrons, which can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiazole rings, both of which are aromatic and contribute to the compound’s stability . The ethan-1-amine linker would provide a site for potential reactivity or further functionalization .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and thiazole rings, as well as the amine group . The furan ring can undergo reactions at the 2-position due to the electron-rich oxygen . The thiazole ring can also participate in various reactions, particularly at the carbon between the nitrogen and sulfur atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the furan and thiazole rings could contribute to its aromaticity and stability, while the amine group could influence its polarity and hydrogen bonding capabilities .Scientific Research Applications
Synthesis and Reactivity
1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine is a versatile compound used in the synthesis of various cyclic, acyclic, and heterocyclic compounds. Kamneva et al. (2018) discussed the reactions of arylmethylidene derivatives of 3H-furan-2-ones, highlighting the synthesis of a wide range of compounds such as amides, pyrrolones, benzofurans, and thiadiazoles under different reaction conditions, emphasizing the importance of the furan component in the structural diversity of synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Medicinal Chemistry Applications
The furan and thiazole moieties in the compound are significant in medicinal chemistry, as highlighted by Ostrowski (2022). The review emphasized the role of furan and thiophene substituents in the design of bioactive molecules, especially in the context of nucleobases, nucleosides, and their analogues. These modifications have shown potential in antiviral, antitumor, and antimycobacterial activities, showcasing the compound's utility in developing therapeutic agents (Ostrowski, 2022).
Biological Activities of Derivatives
Research into the biological activities of derivatives related to this compound, such as coumarin and oxadiazole derivatives, has been extensive. Jalhan et al. (2017) compiled data on various derivatives exhibiting a range of pharmacological activities, including anti-diabetic, anti-viral, antimicrobial, and anticancer properties. This underscores the potential of structurally related compounds for drug development (Jalhan, Singh, Saini, Sethi, & Jain, 2017).
Advanced Material Applications
The compound and its derivatives also find applications in the development of advanced materials. For example, the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones were investigated by Issac and Tierney (1996), demonstrating potential applications in material science through the modification of thiazolidinones (Issac & Tierney, 1996).
Properties
IUPAC Name |
1-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-6(11)10-12-9(7(2)14-10)8-4-3-5-13-8/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCZBUZFVLKDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)N)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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